4-(Phenoxycarbonylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(phenoxycarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(17)10-6-8-11(9-7-10)15-14(18)19-12-4-2-1-3-5-12/h1-9H,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMFAZIYCUICPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Studies
Established Synthetic Routes to 4-(Phenoxycarbonylamino)benzoic Acid
The primary established method for synthesizing this compound is based on the principles of nucleophilic acyl substitution, a cornerstone reaction in organic chemistry.
The synthesis fundamentally relies on two key precursor molecules:
4-Aminobenzoic acid (PABA): This molecule provides the core benzoic acid structure and the nucleophilic amino group. It is a well-known compound used as a substrate in the synthesis of folic acid in many organisms. mdpi.com Various methods exist for its industrial preparation, including the catalytic hydrogenation of p-nitrobenzoic acid. chemicalbook.comgoogle.compatsnap.com
Phenyl chloroformate: This reagent serves as the source for the phenoxycarbonyl group. It is a reactive acylating agent, widely used for creating mixed anhydrides and in coupling reactions, such as in peptide synthesis. niscpr.res.in
The reaction involves the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic carbonyl carbon of phenyl chloroformate.
The synthesis is typically carried out as a one-step acylation reaction under conditions analogous to the Schotten-Baumann reaction. A general procedure, based on the reaction of aniline (B41778) derivatives with phenyl chloroformate, involves dissolving 4-aminobenzoic acid in a suitable dry organic solvent, such as ethyl acetate. rutgers.edu The reaction mixture is well-stirred, often at a controlled temperature between 5°C and 25°C, while phenyl chloroformate is added dropwise. rutgers.edu The presence of a base may be required to neutralize the hydrochloric acid byproduct that is formed. The desired product, this compound, often precipitates from the reaction mixture and can be isolated through filtration, followed by washing with appropriate solvents to remove impurities. rutgers.edu Purification can be achieved by recrystallization. rutgers.edu
Interactive Data Table: Established Synthesis of this compound
| Parameter | Description | Source(s) |
| Starting Material 1 | 4-Aminobenzoic acid | mdpi.comchemicalbook.com |
| Starting Material 2 | Phenyl chloroformate | niscpr.res.inrutgers.edu |
| Reaction Type | Nucleophilic Acyl Substitution (Acylation) | |
| Solvent | Dry ethyl acetate, Dichloromethane (B109758) | rutgers.eduorgsyn.org |
| Temperature | 5-25 °C | rutgers.edu |
| Key Steps | 1. Dissolve 4-aminobenzoic acid in solvent.2. Add phenyl chloroformate dropwise with stirring.3. Stir for several hours.4. Filter the precipitated product.5. Wash and recrystallize for purification. | rutgers.edu |
| Byproduct | Hydrochloric acid (HCl) |
Novel Synthetic Strategies and Methodological Innovations
While the reaction of PABA with phenyl chloroformate is a robust method, modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes.
The development of direct catalytic methods to form the N-phenoxycarbonyl bond of the target molecule is a key area for innovation. While specific catalytic syntheses for this compound are not widely documented, the field of organic synthesis provides relevant directions. Catalytic amidation and coupling reactions are at the forefront of this research, aiming to replace stoichiometric and often hazardous reagents like chloroformates. niscpr.res.in Future research could explore pathways such as:
Catalytic Carbonylation: A process involving the catalytic carbonylation of anilines in the presence of phenol (B47542), which could offer a more atom-economical route.
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases or proteases, could potentially be employed to form the carbamate (B1207046) linkage under mild conditions, though this remains an area for exploration.
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. rutgers.edu Key considerations include:
Safer Solvents: Replacing traditional volatile organic solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or even performing the reaction in an aqueous medium, as is common for Schotten-Baumann reactions. chemicalbook.com
Energy Efficiency: Conducting the reaction at ambient temperature minimizes energy consumption. rutgers.edu
Atom Economy: The established route has a moderate atom economy due to the formation of HCl as a byproduct. Novel catalytic cycles that incorporate the atoms of the starting materials more efficiently into the final product are highly desirable.
Use of Renewable Feedstocks: While the immediate precursors are derived from petrochemical sources, research into producing aromatic compounds from renewable biomass could eventually provide a sustainable source for molecules like 4-aminobenzoic acid.
The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. It contains no stereocenters. Therefore, considerations of stereoselective synthesis are not applicable to the preparation of this compound.
Reaction Mechanism Elucidation
The formation of this compound from 4-aminobenzoic acid and phenyl chloroformate is a nucleophilic substitution reaction at the carbonyl carbon of the chloroformate. The mechanism of such reactions, particularly the aminolysis of phenyl chloroformates, has been a subject of detailed investigation. Depending on the reaction conditions, especially the solvent, the reaction can proceed through either a concerted or a stepwise pathway.
The reaction between 4-aminobenzoic acid and phenyl chloroformate proceeds via the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic carbonyl carbon of phenyl chloroformate. Two primary pathways are considered for this transformation:
Concerted Mechanism (SN2-like): In non-polar, aprotic solvents such as acetonitrile, the reaction is proposed to follow a concerted pathway. rsc.org In this mechanism, the formation of the nitrogen-carbon (N-C) bond and the breaking of the carbon-chlorine (C-Cl) bond occur simultaneously through a single transition state. This pathway is characterized by a highly ordered, associative transition state.
Stepwise Mechanism (Addition-Elimination): In polar, protic solvents like water, the reaction tends to proceed through a stepwise addition-elimination mechanism. nih.gov This pathway involves the initial formation of a zwitterionic tetrahedral intermediate (T+/-). nih.gov This intermediate is formed by the addition of the nucleophilic amine to the carbonyl group. The subsequent step is the rate-determining breakdown of this intermediate, which involves the expulsion of the chloride leaving group to form the final carbamate product. The stability of the tetrahedral intermediate is a crucial factor in this pathway, and it is generally less stable in aprotic solvents, which disfavors this mechanism in such media. nih.gov
For the synthesis of this compound, the reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine. nih.gov The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The transition state for the aminolysis of phenyl chloroformates is described as "strongly associative with little bond breaking". rsc.org This implies that in the transition state, the nucleophile (the amino group of 4-aminobenzoic acid) is closely approaching the carbonyl carbon, and the new N-C bond is significantly formed, while the C-Cl bond is only slightly elongated.
Computational studies on analogous reactions, such as the reaction of anilines with chloroformates, provide insights into the geometry and energetics of the transition state.
Table 1: Calculated Transition State Parameters for Analogous Aminolysis Reactions
| Parameter | Value (for aniline + methyl chloroformate) | Reference for Analogous System |
|---|---|---|
| N-C Bond Length (Å) | ~1.8 - 2.0 | nih.gov |
| C-Cl Bond Length (Å) | ~2.2 - 2.4 | nih.gov |
Note: The data in this table is for an analogous system and serves to illustrate the expected characteristics of the transition state for the synthesis of this compound.
Energetically, the reaction is characterized by relatively low activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡), which is consistent with a highly ordered, associative transition state. rsc.org
Table 2: Representative Activation Parameters for the Aminolysis of Phenyl Chloroformates
| Reaction | Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |
|---|---|---|---|---|
| Phenyl Chloroformate + Aniline | Acetonitrile | Low | Negative | rsc.org |
Calorimetric studies on the formation of carbamates from amines and CO2 (a related reaction) have provided direct measurements of the enthalpy of carbamate formation. For instance, the reaction enthalpy for carbamate formation from monoethanolamine is approximately -29.7 kJ/mol. iaea.org While this is for a different system, it indicates that the formation of the carbamate linkage is an exothermic process.
Kinetic studies on the aminolysis of phenyl chloroformates provide valuable information about the factors influencing the reaction rate. The rate of reaction is typically monitored by following the disappearance of the reactants or the formation of the product over time, often using spectroscopic methods. nih.gov
Rate = k[4-aminobenzoic acid][phenyl chloroformate]
The second-order rate coefficients (k) are influenced by several factors, including the nature of the solvent, the basicity of the amine, and the substituents on the phenyl chloroformate.
Solvent Effects: The rate of solvolysis of phenyl chloroformate has been shown to be dependent on both the solvent nucleophilicity (NT) and the solvent ionizing power (YCl), as described by the extended Grunwald-Winstein equation. psu.edursc.org For aminolysis, the solvent polarity plays a crucial role in determining the reaction mechanism and, consequently, the reaction rate.
Effect of Amine Basicity: For a series of anilines, the rate of reaction with phenyl chloroformates generally increases with the basicity of the aniline. This relationship can be quantified using a Brønsted-type plot (log k vs. pKa of the amine), which is typically linear. The slope of the Brønsted plot (β) provides insight into the degree of N-C bond formation in the transition state. For the aminolysis of phenyl and 4-nitrophenyl chloroformates with secondary alicyclic amines in aqueous solution, Brønsted slopes of 0.23 and 0.26 were obtained, respectively. nih.gov A β value of approximately 0.8 has been reported for the reaction of phenyl chloroformates with anilines in acetonitrile, indicating a significant degree of bond formation in the transition state. rsc.org
Table 3: Kinetic Data for the Aminolysis of Phenyl Chloroformates with Various Amines
| Amine | Substrate | Solvent | Second-Order Rate Constant (kN) (M-1s-1) | Reference |
|---|---|---|---|---|
| Secondary Alicyclic Amines | Phenyl Chloroformate | Aqueous | Varies with pKa | nih.gov |
| Aniline | Phenyl Chloroformate | Acetonitrile | - | rsc.org |
Note: Specific rate constants for the reaction of 4-aminobenzoic acid are not provided, but the table illustrates the type of kinetic data available for analogous reactions.
An inverse secondary kinetic isotope effect (kH/kD ≈ 0.74–0.94) has been observed when using deuterated aniline nucleophiles, which further supports an associative, SN2-like mechanism in acetonitrile. rsc.org This effect is attributed to the tightening of the N-H(D) bonds in the transition state as the nitrogen atom becomes more positively charged.
Advanced Structural Characterization and Spectroscopic Investigations
X-ray Crystallography for Solid-State Structure Determination
While specific single-crystal X-ray diffraction data for 4-(Phenoxycarbonylamino)benzoic acid is not extensively available in the surveyed literature, the solid-state structure can be predicted based on the well-documented behavior of its constituent chemical moieties, namely benzoic acid and N-aryl carbamate (B1207046) derivatives.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be dominated by a network of robust intermolecular interactions. The primary and most predictable interaction is the formation of hydrogen-bonded dimers through the carboxylic acid groups. This is a highly prevalent and stable supramolecular synthon observed in the crystal structures of nearly all carboxylic acids. chemicalbook.comnih.gov
Hydrogen Bonding: The principal hydrogen bonding motif anticipated involves the carboxyl groups of two separate molecules, forming a centrosymmetric dimer with a characteristic R²₂(8) ring pattern. google.com In this arrangement, the hydroxyl proton of one molecule donates to the carbonyl oxygen of the second molecule, and vice versa. Additionally, the amide N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the carbonyl oxygen of the carboxylic acid or the ester group of a neighboring molecule, leading to the formation of extended one-dimensional chains or two-dimensional sheets.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in conformationally flexible molecules like this compound. lookchem.comgoogleapis.com Molecules with multiple functional groups capable of forming diverse intermolecular interactions are particularly prone to crystallizing in different packing arrangements under various conditions (e.g., solvent, temperature, pressure). merckmillipore.com Studies on related molecules, such as p-aminobenzoic acid, have revealed multiple polymorphic forms (α, β, γ, and δ), each exhibiting distinct hydrogen bonding networks and stacking interactions. google.commerckmillipore.com Given its structural complexity, it is highly probable that this compound could also exhibit polymorphism.
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, neutral molecule (a coformer) into the crystal lattice. The carboxylic acid group in this compound is an excellent hydrogen bond donor, making it a prime candidate for forming co-crystals with coformers containing hydrogen bond acceptor sites, such as pyridines or other amides. Such studies could lead to new solid forms with altered properties, although specific co-crystallization studies for this compound have not been reported in the reviewed literature.
Vibrational Spectroscopy for Molecular Conformation and Bonding
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.
Infrared (IR) Spectroscopic Analysis of Functional Groups
The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its various functional groups. The precise wavenumbers can be influenced by the solid-state environment, particularly hydrogen bonding.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Carboxylic Acid | O-H stretch | ~3300 - 2500 | A very broad band due to strong hydrogen bonding in the dimeric structure. chemicalbook.com |
| Amide | N-H stretch | ~3400 - 3200 | A sharp to medium band. Its position can indicate the extent of hydrogen bonding. |
| Aromatic Ring | C-H stretch | ~3100 - 3000 | Typically weak to medium, sharp bands. |
| Ester/Carboxylic Acid | C=O stretch | ~1760 - 1680 | Two distinct carbonyl bands are expected: one for the ester (~1760-1730 cm⁻¹) and one for the hydrogen-bonded carboxylic acid (~1700-1680 cm⁻¹). |
| Aromatic Ring | C=C stretch | ~1625 - 1450 | Multiple bands of variable intensity, characteristic of the benzene (B151609) rings. |
| Carboxylic Acid | C-O stretch / O-H bend | ~1440 - 1210 | Strong bands resulting from the coupling of C-O stretching and O-H in-plane bending. |
| Ether | Ar-O-C stretch | ~1270 - 1230 | Asymmetric stretching vibration. |
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often produce strong Raman signals.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Aromatic Ring | C-H stretch | ~3100 - 3050 | Strong, sharp bands are characteristic. |
| Aromatic Ring | C=C stretch | ~1620 - 1580 | A very strong band due to the symmetric stretching of the benzene rings is a hallmark of aromatic compounds. |
| Carboxylic Acid | C=O stretch | ~1680 - 1650 | The carbonyl stretch is also visible in Raman, though typically weaker than in IR. |
| Benzene Ring | Ring Breathing | ~1000 | A sharp, strong, and highly characteristic symmetric vibration of the benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound would show distinct signals for each unique proton and carbon environment. Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).
Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Proton(s) | Environment | Expected Chemical Shift (ppm) | Multiplicity |
| 1H | Carboxylic Acid (COOH) | > 11.0 | Broad singlet |
| 1H | Amide (NH) | ~9.0 - 10.0 | Singlet |
| 2H | Aromatic (ortho to -COOH) | ~8.0 - 8.2 | Doublet |
| 2H | Aromatic (ortho to -NHCOO) | ~7.6 - 7.8 | Doublet |
| 2H | Phenoxy (meta) | ~7.3 - 7.5 | Triplet |
| 2H | Phenoxy (ortho) | ~7.1 - 7.3 | Doublet |
| 1H | Phenoxy (para) | ~7.0 - 7.2 | Triplet |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Carbon(s) | Environment | Expected Chemical Shift (ppm) |
| 1C | Carboxylic Acid (C=O) | ~165 - 170 |
| 1C | Ester (C=O) | ~150 - 155 |
| 1C | Phenoxy (C-O) | ~150 - 155 |
| 1C | Benzoic Acid (C-NH) | ~140 - 145 |
| 1C | Benzoic Acid (C-COOH) | ~125 - 130 |
| 4C | Aromatic (CH) | ~118 - 132 |
| 2C | Aromatic (quaternary) | ~125 - 155 |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Reactivity Descriptors (e.g., Fukui Functions, Local Hardness)
Quantum chemical reactivity descriptors are essential tools in computational chemistry for predicting the reactivity of a molecule. These descriptors are derived from conceptual Density Functional Theory (DFT) and help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.
Fukui Functions and Local Softness: The Fukui function, ƒ(r), is a key descriptor that indicates the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. sigmaaldrich.com It helps in pinpointing the most reactive atomic sites. Specifically, the Fukui function can identify sites susceptible to:
Nucleophilic attack (ƒ+) : Where an electron is accepted.
Electrophilic attack (ƒ-) : Where an electron is donated.
Radical attack (ƒ0) : The average of ƒ+ and ƒ-.
Closely related to the Fukui function is local softness, s(r), which is the product of the Fukui function and the global softness (S). sigmaaldrich.com While both descriptors provide similar information about relative site reactivity within a molecule, local softness is considered more suitable for predicting intermolecular reactivity. sigmaaldrich.com
Local Hardness: Local hardness is the inverse of local softness and provides a measure of the resistance of a specific atomic site within a molecule to a change in its electron distribution.
While specific values for 4-(Phenoxycarbonylamino)benzoic acid are not documented in the searched literature, the methodology would involve DFT calculations to determine the condensed Fukui functions and local hardness for each atom. This would reveal the most likely sites for chemical reactions. For example, analysis of similar benzoic acid derivatives often shows that the carboxylic acid group and specific atoms on the phenyl rings are key reactive sites. researchgate.netresearchgate.net
Computational Prediction of Spectroscopic Signatures
Computational methods, particularly DFT, are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra.
For example, in the computed IR spectrum of 4-(carboxyamino)-benzoic acid, characteristic bands were assigned to specific vibrations such as C-N stretching (typically in the 1400-1200 cm⁻¹ region) and C-O stretching (1260 -1000 cm⁻¹). chemicalbook.com The computational approach allows for a precise correlation between the molecular structure and the observed spectral features.
Interactive Data Table: Calculated Vibrational Frequencies for the Analogous 4-(carboxyamino)-benzoic acid chemicalbook.com
| Assignment (Contribution %) | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| O-H stretch (99) | 3745 | 3745 |
| N-H stretch (99) | 3589 | 3589 |
| C=O stretch (85) | 1798 | 1798 |
| C-C stretch (45), C-H bend (22) | 1622 | 1622 |
| C-N stretch (34), C-C stretch (28) | 1345 | 1345 |
| C-O stretch (40), O-H bend (35) | 1195 | 1196 |
Note: This data is for 4-(carboxyamino)-benzoic acid and serves as an illustrative example of the type of analysis that would be applied to this compound.
Furthermore, Time-Dependent DFT (TD-DFT) is employed to explore the electronic excited states and predict the electronic absorption spectra (UV-Vis). researchgate.netchemicalbook.com This method calculates the transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. For 4-(carboxyamino)-benzoic acid, TD-DFT was used to understand its electronic transitions. chemicalbook.com A similar approach for this compound would elucidate its electronic properties and how it interacts with light.
In Silico Studies of Molecular Recognition and Binding Sites
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding molecular recognition, particularly in drug design, where it can predict the binding affinity and interaction of a ligand with the active site of a target protein.
Studies on various benzoic acid derivatives have successfully used molecular docking to investigate their potential as inhibitors for different enzymes. For example, derivatives of benzoic acid were studied as potential antivirals against the SARS-CoV-2 main protease. nih.gov In another study, 4-(4-benzoylaminophenoxy) phenol (B47542) derivatives were designed and evaluated as androgen receptor antagonists using molecular docking to guide the synthesis and explain the activity profiles. nih.gov
The process for this compound would involve:
Target Identification : Selecting a biologically relevant protein target.
Docking Simulation : Using software like AutoDock or Schrödinger's Maestro to place the ligand (this compound) into the binding site of the protein. scispace.com
Scoring and Analysis : The simulations generate various binding poses, which are ranked using a scoring function that estimates the binding free energy. The best-ranked poses are then analyzed to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. scispace.comzcmu.edu.cn
For instance, in a docking study of a benzoic acid derivative with the protein 3FFP, the binding energy and specific hydrogen bond, electrostatic, and hydrophobic contacts were calculated to confirm its potential as an effective inhibitor. scispace.com A similar in silico analysis of this compound would provide valuable predictions about its potential biological targets and mechanism of action.
Interactive Data Table: Example Molecular Docking Parameters for a Benzoic Acid Derivative scispace.com
| Parameter | Value |
| Target Protein | Carbonic Anhydrase (PDB: 3FFP) |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | HIS 93, HIS 95, HIS 118, THR 198 |
| Hydrogen Bond Contacts | 2 |
| Hydrophobic Contacts | 5 |
Note: This table represents example data for a different benzoic acid derivative to illustrate the typical output of a molecular docking study.
Derivatives and Analogues: Design, Synthesis, and Mechanistic Studies
Systematic Modification of the Phenoxycarbonylamino Moiety
The phenoxy group is often considered a "privileged moiety" in drug design, and its modification can significantly impact a molecule's interaction with biological targets. nih.gov Systematic alterations to the terminal phenyl ring of the phenoxy group in related structures have been a key strategy for optimizing activity. For instance, the introduction of substituents on this ring can modulate electronic properties and steric profile.
Common modifications include the introduction of:
Electron-withdrawing groups: Halogens (e.g., fluorine, chlorine) or trifluoromethyl groups can alter the electronic distribution and potentially enhance binding interactions. In studies on related 2-phenoxybenzamides, a 4-fluorophenoxy moiety resulted in greater antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com Similarly, a 4-trifluorophenoxy moiety was found to be the most active in a series of pyrazole-5-carboxamides designed as RAGE inhibitors. nih.gov
Other functional groups: Groups like acetamido have been substituted onto the phenoxy ring, though in some cases this has led to a decrease in activity compared to simpler substitutions. mdpi.com
These modifications aim to improve binding affinity and selectivity for specific targets by optimizing hydrophobic, hydrogen-bonding, and π-stacking interactions. nih.gov
Derivatization at the Benzoic Acid Core
The carboxylic acid group of the benzoic acid core is a prime target for derivatization, primarily through the formation of esters and amides. nih.govnih.gov This type of modification is a common strategy in medicinal chemistry to alter a compound's solubility, metabolic stability, and pharmacokinetic profile. biomedres.usbiomedres.us
The synthesis of these derivatives typically involves activating the carboxylic acid, often by converting it to an acyl chloride, which can then react with various alcohols or amines to yield the desired ester or amide. nih.govmdpi.com For example, 4-aminobenzoic acid (PABA), a related building block, is frequently derivatized at its carboxyl group to produce a wide range of molecules. nih.gov
Examples of such derivatizations in related benzoic acid compounds include:
Esterification: Reaction with various dialkylaminoalkanols to produce esters. nih.gov
Amidation: Reaction with primary or secondary amines, such as benzylamine, cyclohexylamine, or aniline (B41778) analogues, to form a diverse library of amides. nih.gov In the development of thrombin inhibitors, the carboxylic acid function of a phenylalanine derivative was converted to various amides, including a pyrrolidide. nih.gov
Exploration of Linker Modifications
The carbamate (B1207046) group (-O-C(=O)-NH-) in 4-(Phenoxycarbonylamino)benzoic acid serves as a linker between the phenoxy and benzoic acid moieties. Modifying this linker is a sophisticated strategy for altering the molecule's conformation, flexibility, and the spatial orientation of its key functional groups. nih.gov Research into related structures suggests that replacing or altering this linker can lead to significant changes in activity.
One common approach is the use of bioisosteres, where the carbamate is replaced with other functional groups that have similar steric and electronic properties. Examples from related diaryl structures include:
Amide Linker (-C(=O)-NH-): In the design of novel androgen receptor antagonists, a benzanilide (B160483) (benzoylaminophenoxy) core was successfully used, which features an amide linker. nih.gov
Ether Linker (-O-): Diphenyl ether skeletons are common in nuclear receptor ligands, demonstrating the utility of a simple ether linker to connect two phenyl rings. nih.gov
Amine Linker (-NH-): Diphenylamine structures also serve as effective hydrophobic substructures in various bioactive molecules. nih.gov
Structure-Property Relationship (SPR) Investigations in Non-Biological Contexts
Understanding the fundamental physicochemical properties of this compound and its derivatives is essential. SPR studies in non-biological contexts focus on properties like thermal stability and photophysical behavior.
The thermal stability of benzoic acid and its derivatives is a critical parameter for synthesis, storage, and material science applications. Studies on benzoic acid derivatives under high-temperature aqueous conditions show that their degradation is highly dependent on temperature and heating time. nih.gov The primary degradation pathway for many benzoic acid derivatives at elevated temperatures is decarboxylation, where the carboxylic acid group is lost as carbon dioxide. nih.gov
Data derived from studies on various benzoic acid derivatives under subcritical water conditions. nih.gov
While benzoic acid itself is quite stable, the presence of other functional groups, such as the phenoxycarbonylamino moiety, can influence the degradation profile. nih.gov
The photophysical properties of this compound are dictated by its electronic structure, which includes multiple chromophores: the two phenyl rings, the carbonyl group (C=O) of the carbamate, and heteroatoms (N, O) with non-bonding electron pairs (n-electrons). youtube.com The absorption of UV-visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The possible electronic transitions, in order of increasing energy, are generally n→π∗ < π→π∗ < n→σ∗ < σ→σ∗. askfilo.com
For this molecule, the most significant transitions are:
π→π∗ Transitions: These high-intensity absorptions arise from the excitation of electrons within the conjugated π-systems of the aromatic rings and the C=O double bond. Conjugation between the aromatic rings and the carbamate linker can lower the energy gap for this transition, shifting the absorption to longer wavelengths (a bathochromic or red shift). youtube.com
n→π∗ Transitions: These are lower-intensity transitions involving the promotion of a non-bonding electron from an oxygen or nitrogen atom to an anti-bonding π∗ orbital of the carbonyl group or aromatic ring. youtube.com These transitions are characteristically observed in molecules containing carbonyl groups. youtube.com
The specific wavelengths (λmax) and intensities of these absorptions provide a fingerprint of the molecule's electronic structure and can be sensitive to solvent polarity and substitutions on the aromatic rings. youtube.com
Structure-Activity Relationship (SAR) at the Molecular and Enzymatic Levels
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of this compound derivatives influence their biological activity, particularly as enzyme inhibitors. These studies correlate chemical modifications with changes in inhibitory potency, often quantified as the half-maximal inhibitory concentration (IC50).
Key SAR insights from related structures indicate that:
The Phenyl Rings: The aromatic rings are critical for establishing hydrophobic interactions within enzyme binding pockets. Substituents on these rings can drastically alter activity. For example, in a series of 4-phenoxy-phenyl isoxazoles designed as acetyl-CoA carboxylase (ACC) inhibitors, derivatives with substituents on the phenoxy ring showed potent activity. semanticscholar.org
Hydrophilic Groups: The presence and positioning of hydrophilic substituents, such as the carboxylic acid, are often necessary for interacting with polar amino acid residues at the target site.
The following table summarizes SAR data from studies on structurally related enzyme inhibitors, illustrating the impact of various modifications on biological activity.
This table presents a selection of data from various studies on compounds structurally related to this compound to illustrate SAR principles.
These studies collectively demonstrate that even minor chemical alterations can lead to profound differences in enzymatic inhibition, guiding the rational design of more potent and selective agents. mdpi.comsemanticscholar.orgnih.gov
Enzyme Binding and Inhibition Mechanisms
Derivatives of benzoic acid have been identified as inhibitors of several enzymes, operating through diverse mechanisms. The nature of the substituents on the benzoic acid ring dictates the type of inhibition and the target enzyme.
Kinetic analyses of aminobenzoic acids have demonstrated their inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) synthesis. Specifically, 2-aminobenzoic acid and 4-aminobenzoic acid act as reversible, non-competitive inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase nih.gov. This non-competitive mechanism suggests that these derivatives bind to a site on the enzyme distinct from the active site, interfering with the catalytic process without preventing substrate binding nih.govkhanacademy.org.
In contrast, other derivatives exhibit competitive inhibition. Benzoic acid itself has been shown to be a competitive inhibitor of tyrosinase nih.gov. Similarly, 2-(oxalylamino)-benzoic acid (OBA) is a classical competitive inhibitor of several protein-tyrosine phosphatases (PTPs), including PTP1B researchgate.netresearchgate.net. This mode of inhibition implies that the inhibitor directly competes with the substrate for binding to the enzyme's active site khanacademy.org. The low molecular weight and unique kinetic features of OBA make it a valuable scaffold for developing more specific PTP inhibitors researchgate.net.
The table below summarizes the inhibition mechanisms for several benzoic acid derivatives.
| Compound | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) |
| 4-Aminobenzoic acid | Tyrosinase (monophenolase) | Non-competitive | 3.8 µM nih.gov |
| 4-Aminobenzoic acid | Tyrosinase (diphenolase) | Non-competitive | 20 µM nih.gov |
| 2-Aminobenzoic acid | Tyrosinase (monophenolase) | Non-competitive | 5.15 µM nih.gov |
| 2-Aminobenzoic acid | Tyrosinase (diphenolase) | Non-competitive | 4.72 µM nih.gov |
| Benzoic acid | Tyrosinase | Competitive | IC50 = 119 µM nih.gov |
| 2-(Oxalylamino)-benzoic acid | Protein-tyrosine phosphatases (PTPs) | Competitive | Not specified researchgate.net |
Note: IC50 represents the concentration required to inhibit 50% of the enzyme activity and is provided where Ki is not available.
Some enzyme-inhibitor interactions follow more complex mechanisms. For instance, the catalysis of peptide cleavage by serine proteases can be described as a "ping-pong" mechanism, also known as a double-displacement reaction libretexts.orgwou.edu. This process involves the enzyme being converted into an intermediate form after the first substrate binds and the first product is released, before the second substrate binds libretexts.org.
Receptor Interaction Models
Molecular modeling and structure-based design have been instrumental in elucidating how benzoic acid derivatives interact with various receptors, particularly nuclear receptors and G protein-coupled receptors.
Molecular docking studies have been employed to understand the binding of 2-hydroxybenzoic acid derivatives to the sirtuin deacetylase SIRT5. These models indicate that the carboxylate group of the inhibitor forms crucial electrostatic interactions and hydrogen bonds with key residues, such as Arg105 and Tyr102, located deep within the substrate-binding pocket of SIRT5 nih.gov. The adjacent hydroxyl group further stabilizes the interaction by forming a hydrogen bond with Val221 nih.gov. These computational models, validated by in vitro enzymatic assays, underscore the importance of the 2-hydroxybenzoic acid moiety for effective SIRT5 inhibition nih.gov.
In the context of opioid receptors, comprehensive molecular modeling, including docking and molecular dynamics simulations, has been used to explain the activity profiles of various ligands mdpi.com. These studies analyze the interaction frequency between the compound and specific amino acid residues of the receptor. For example, simulations of ligands with the µ opioid receptor have identified consistent interaction patterns with residues like D147 and M151, as well as with amino acids in the transmembrane helices, which are crucial for ligand binding and receptor activation mdpi.com.
Structure-based design has also guided the development of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 nih.gov. X-ray crystallography and NMR spectroscopy revealed that these compounds bind to a hydrophobic pocket, with a conserved hydrogen bond formed between the inhibitor and Arg263 of Mcl-1 nih.gov. These structural insights demonstrate the complex molecular recognition that governs the binding of small molecules to protein-protein interaction surfaces nih.gov.
Molecular Target Identification and Validation (in vitro, mechanistic focus)
The identification and validation of molecular targets for derivatives of this compound are primarily conducted through in vitro and mechanistic studies. These approaches are essential for confirming the biological activity and understanding the mode of action of novel compounds.
One common strategy involves screening compounds for their antiproliferative activity against various cancer cell lines. For example, novel phenyl-thiazolyl-benzoic acid derivatives have been tested for their in vitro anticancer activity using assays like the MTT assay against human cervical cancer (HeLa) and colon cancer (HCT-116) cell lines preprints.org. Compounds showing potent activity are then investigated further to identify their specific molecular targets, which in some cases have been found to be enzymes like Histone Deacetylase preprints.org.
Thermal shift assays are another powerful in vitro technique for identifying protein targets. This method was used to identify a 2-hydroxybenzoic acid derivative as a novel and selective inhibitor of SIRT5. The assay measures the change in the thermal stability of a protein upon ligand binding, allowing for the screening of compound libraries to find hits that directly engage with the target protein nih.gov. The hits are then validated through enzymatic assays to confirm their inhibitory activity and determine potency (IC50 values) nih.gov.
Structure-based design combined with biochemical screening has led to the identification of 2,5-substituted benzoic acid derivatives that dually target the anti-apoptotic proteins Mcl-1 and Bfl-1 nih.gov. The activity of these compounds was validated in engineered lymphoma cells that are dependent on these specific proteins for survival, demonstrating that the compounds selectively bind to their intended targets and induce cell death nih.gov.
The table below provides examples of benzoic acid analogues, their identified molecular targets, and the in vitro methods used for validation.
| Derivative Class | Identified Molecular Target(s) | In Vitro Validation Method(s) |
| 2-Hydroxybenzoic acid analogues | SIRT5 nih.gov | Thermal Shift Assay, Trypsin-coupled enzyme assay nih.gov |
| 2,5-Substituted benzoic acid analogues | Mcl-1, Bfl-1 nih.gov | HSQC-NMR, X-ray crystallography, Cellular assays in engineered lymphoma cells nih.gov |
| Phenyl-thiazolyl-benzoic acid analogues | Histone Deacetylase preprints.org | MTT assay against cancer cell lines (e.g., HeLa) preprints.org |
| Aminobenzoic acids | Tyrosinase nih.gov | Enzyme kinetic analysis nih.gov |
These mechanistic studies, from enzyme kinetics to cellular assays, are crucial for validating the molecular targets of new derivatives and understanding the fundamental basis of their biological activity.
Applications in Supramolecular Chemistry and Self Assembly
Design of Molecular Recognition Systems
The structural motifs within 4-(Phenoxycarbonylamino)benzoic acid provide a foundation for designing systems capable of molecular recognition. The carboxylic acid and carbamate (B1207046) groups are excellent hydrogen bond donors and acceptors, enabling the molecule to selectively bind with other molecules that have complementary functionalities.
Molecular recognition is predicated on the specific binding between a host and a guest molecule. In the context of this compound, the carboxylic acid moiety can form well-defined hydrogen bonds with complementary functional groups like pyridines or amides. This directional bonding is a key principle in creating predictable supramolecular synthons, which are reliable structural units in crystal engineering. For instance, the interaction between a carboxylic acid and a pyridine (B92270) ring is a robust and widely used synthon for assembling co-crystals nih.gov. Furthermore, the presence of two aromatic rings allows for recognition events driven by π-π stacking interactions, where the electron-rich phenyl rings can interact favorably with electron-poor aromatic systems. The combination of these interaction sites allows for the design of receptors that can recognize and bind to specific substrates with high selectivity, a foundational concept in areas ranging from sensing to catalysis.
Host-Guest Complexation Studies
The structural features of this compound give it the potential to act as both a host and a guest in host-guest complexes. The aromatic rings are of a suitable size to be included within the cavities of larger macrocyclic hosts like cyclodextrins or calixarenes nih.govrsc.org. The formation of such inclusion complexes can modify the physicochemical properties of the molecule, for example, by increasing its aqueous solubility.
Conversely, self-assembled structures of this compound could potentially act as hosts for smaller guest molecules. For instance, layers formed by hydrogen bonding and π-π stacking might create voids or channels capable of encapsulating solvent molecules or other small guests. Analogous systems, such as complexes of para-aminobenzoic acid (PABA) with aza-crown ethers, demonstrate that the carboxylic acid group can deprotonate to form a carboxylate anion, which then binds strongly to protonated amine sites on the macrocyclic host through charge-assisted hydrogen bonds rsc.org. This suggests that this compound could similarly bind to cationic macrocyclic hosts.
Dynamic Covalent Chemistry (DCC) and Constitutional Dynamic Libraries
Dynamic Covalent Chemistry (DCC) utilizes reversible covalent reactions to generate libraries of molecules that can adapt their constitution in response to internal or external stimuli, with the final product distribution being under thermodynamic control nih.govdntb.gov.ua. Common reversible reactions used in DCC include the formation of imines, boronate esters, and disulfides researchgate.net.
The functional groups present in this compound—specifically the carboxylic acid and the carbamate (amide-like) linkage—are generally not employed in typical DCC reactions as they are relatively stable and their formation is not readily reversible under mild conditions. While carboxylic acids can form reversible anhydride or ester linkages, this often requires specific catalysts or conditions not typical for DCC. Therefore, this compound is not a primary candidate for direct participation in the construction of constitutional dynamic libraries based on common DCC reactions. However, it could be chemically modified, for example, by introducing boronic acid or aldehyde functionalities, to enable its use as a component in dynamic covalent systems nih.gov.
Integration in Materials Science and Polymer Chemistry
Monomeric Units for Polymer Synthesis
The phenoxycarbonylamino functional group serves as a masked isocyanate, which can be released upon heating. This property allows for the creation of reactive polymers that can undergo post-polymerization modifications, such as crosslinking, to form thermoset materials.
A key example of polymeric material design involves the use of N-[4-(N'-phenoxycarbonylamino)phenyl]maleimide, a derivative containing the core 4-(phenoxycarbonylamino) structure. This monomer can be polymerized to create reactive polymers. kpi.ua The design leverages the thermal lability of the phenoxycarbonylamino group, which decomposes to generate a highly reactive isocyanate group. kpi.ua
During differential scanning calorimetry analysis, polymers synthesized from related monomers exhibit a strong and broad exotherm around 130°C. kpi.ua This is corroborated by thermogravimetric analysis, which shows a weight decrease corresponding to the elimination of nitrogen at this temperature, confirming the transformation of the azide (B81097) precursor into the isocyanate group. The formation of these isocyanate groups is a critical design element, enabling subsequent reactions. For instance, these reactive polymers can undergo a coupling reaction with compounds like N-4-(nitrophenyl)-L-prolinol, leading to the quantitative formation of stable urethane (B1682113) bonds. kpi.ua
The versatility of monomers containing the 4-(phenoxycarbonylamino) moiety is further demonstrated in co-polymerization studies. N-[4-(N'-phenoxycarbonylamino)phenyl]maleimide has been successfully co-polymerized with other common monomers, such as methyl methacrylate (B99206) (MMA) and acrylic acid (AA), using AIBN as an initiator. kpi.ua
These co-polymerizations create materials with tailored properties. When co-polymers containing the phenoxycarbonylamino units are heated above 200°C, the generated isocyanate groups react, leading to crosslinked films that are insoluble in common organic solvents. kpi.ua In the case of co-polymers with acrylic acid, the carboxylic acid groups can react with the thermally generated isocyanates. kpi.ua While the initial co-polymer may show degradation above 150°C, the thermal stability improves dramatically after curing, with no significant weight loss observed up to 300°C. kpi.ua
The results of these co-polymerization studies are summarized in the table below.
Table 1: Co-polymerization of N-[4-(N'-phenoxycarbonylamino)phenyl]maleimide (Monomer 5) with Methyl Methacrylate (MMA) and Acrylic Acid (AA)
| Co-monomer | Mole Fraction of Monomer 5 in Feed | Polymer Yield (%) | Mole Fraction of Monomer 5 in Co-polymer |
|---|---|---|---|
| MMA | 0.12 | 80 | 0.13 |
| MMA | 0.25 | 75 | 0.26 |
| AA | 0.13 | 71 | 0.15 |
| AA | 0.26 | 65 | 0.28 |
Data sourced from Lee, H.S., et al. (1999). kpi.ua
Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The design of MOFs is a rational process, often termed reticular synthesis, where the geometry of the organic ligand and the coordination preference of the metal ion dictate the topology of the resulting framework. unito.it Ligands like 4-(Phenoxycarbonylamino)benzoic acid, which possess a rigid aromatic backbone and a carboxylate group for coordination, are suitable candidates for MOF construction. The presence of the additional phenoxycarbonylamino group offers a site for post-synthetic modification or can influence the framework's properties through hydrogen bonding and by affecting the packing of the structure.
The structural diversity of MOFs built from benzoic acid derivatives is vast, leading to frameworks with one-, two-, or three-dimensional structures. ekb.egrsc.org The specific coordination mode of the carboxylate group and the presence of other functional groups on the ligand play a crucial role in determining the final architecture. nih.gov The flexibility or rigidity of the ligand is another key factor; while rigid ligands often lead to more predictable and porous structures, semi-rigid ligands can result in novel and complex topologies. nih.gov
A primary application of MOFs is in gas storage and separation, owing to their high surface areas and tunable pore environments. nih.govresearchgate.netewadirect.com The efficiency of a MOF for a specific gas separation task depends on the subtle interplay between the pore size, pore shape, and the chemical nature of the pore surface. rsc.org
A ligand such as this compound would introduce specific chemical functionalities into the pores of a MOF. The amide (–NH–C=O) and ester (–O–C=O) groups are polar and can act as specific binding sites for certain gas molecules, such as CO2, enhancing both the capacity and selectivity of adsorption. ewadirect.com By modifying the organic ligand, one can fine-tune the host-guest interactions to optimize the separation performance for various gas mixtures. nih.govrsc.org The ability to create tailor-made pore environments is a key advantage of MOFs over traditional porous materials like zeolites and activated carbon. ekb.egresearchgate.net
Incorporating a ligand like this compound into a MOF structure could introduce catalytically active sites. The amide linkage, for instance, could participate in reactions or be modified to create more complex catalytic centers. researchgate.net Furthermore, the well-defined, porous structure of MOFs provides shape and size selectivity, where only reactants of a certain dimension can access the active sites within the framework, mimicking the function of enzymes. researchgate.netnih.gov MOFs can also serve as excellent hosts for metal nanoparticles, preventing their aggregation and allowing them to serve as highly active and stable heterogeneous catalysts. nih.gov The functional groups on the ligand can help anchor and stabilize these nanoparticles within the pores.
Self-Assembled Monolayers (SAMs) and Surface Functionalization
Extensive research has been conducted to find information regarding the application of this compound in the formation of self-assembled monolayers (SAMs) and for surface functionalization. Despite a thorough search of scientific literature and materials science databases, no specific studies, research findings, or data tables detailing the use of this particular compound for these purposes could be located.
The existing body of research focuses on structurally related, but distinct, molecules for surface modification. For instance, derivatives such as 4-aminobenzoic acid and other benzoic acid compounds have been investigated for their ability to form layers on various substrates or to functionalize polymer surfaces. rsc.orgmdpi.com However, the unique structure of this compound, with its phenoxycarbonylamino group, does not appear in the currently available literature concerning SAMs or surface functionalization.
Therefore, there is no research data to present on its specific methodologies, substrate compatibility, or the resulting surface properties when used in these applications. This indicates a potential area for future research, but as of now, the role of this compound in this subfield of materials science is undocumented.
Environmental Fate and Degradation Mechanisms
Abiotic Transformation Pathways (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water).
Photolysis: Carbamate (B1207046) compounds are known to undergo photodegradation. The energy from sunlight, particularly in the UV spectrum, can break the chemical bonds within the molecule. For N-methyl carbamates, photodegradation is an important decomposition pathway under aqueous conditions. who.int The light absorption characteristics of carbamates contribute to their relatively rapid decomposition in the presence of light, which suggests that the hazards of long-term contamination may be reduced. who.int While direct photolysis data for 4-(Phenoxycarbonylamino)benzoic acid is not readily available, studies on related carbamate pesticides show that a common primary degradation step is the cleavage of the carbamate ester bond, leading to the formation of the corresponding phenols. frontiersin.orgnih.gov
Hydrolysis: Hydrolysis is a key degradation pathway for many pesticides, including carbamates. The stability of the carbamate linkage to hydrolysis is influenced by pH and temperature. Generally, carbamates are relatively stable in neutral or acidic water but are susceptible to hydrolysis under alkaline conditions. researchgate.net The degradation of carbamates like carbaryl (B1668338) is rapid and primarily abiotic in water. nih.gov
The mechanism of alkaline hydrolysis for N-phenylcarbamates often proceeds via an elimination-conjugate base (E1cB) mechanism, which involves the formation of an isocyanate intermediate. researchgate.net For other carbamates, a bimolecular acyl-oxygen cleavage (BAc2) mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, has been proposed. scielo.br The rate of hydrolysis is significantly influenced by the chemical structure, with half-lives for some carbamates at pH 9 extending to over 10,000 days, indicating high stability, while others like carbaryl have a half-life of only 0.15 days under similar conditions. researchgate.net Given its structure as an ester of a carbamic acid, this compound is expected to undergo hydrolysis, particularly in alkaline environments, cleaving the ester bond to yield phenol (B47542) and 4-aminobenzoic acid (via the unstable carbamic acid intermediate).
| Abiotic Process | General Observations for Related Compounds | Potential Products for this compound |
| Photolysis | Cleavage of carbamate ester linkage. frontiersin.orgnih.gov | Phenol, 4-Aminobenzoic acid, and further rearranged products. |
| Hydrolysis | Stable at neutral/acidic pH; enhanced under alkaline conditions via E1cB or BAc2 mechanisms. researchgate.netscielo.br | Phenol, 4-Aminobenzoic acid, Carbon dioxide. |
Microbial Degradation Mechanisms and Pathways
Biotic degradation by microorganisms is a critical process in the environmental breakdown of organic compounds like this compound.
While specific studies on this compound are limited, research on structurally similar phenylcarbamates and phenoxybenzoic acids has identified numerous microorganisms capable of their degradation. These microbes utilize the compounds as a source of carbon, nitrogen, and energy. nih.govucanr.edu Soil microorganisms, in particular, can adapt to metabolize various types of carbamates. who.int
Several bacterial and fungal genera have been identified as effective degraders of carbamate pesticides. nih.govnih.govnih.gov
Table of Microorganisms Degrading Related Carbamate and Phenoxybenzoic Acid Compounds
| Microorganism Genus | Compound(s) Degraded | Source/Environment | Reference(s) |
|---|---|---|---|
| Pseudomonas | Isopropyl N-(3-chlorophenyl)carbamate (CIPC), 3-Phenoxybenzoic acid (3-PBA) | Soil | nih.govnih.gov |
| Flavobacterium | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) | Soil | nih.gov |
| Agrobacterium | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) | Soil | nih.gov |
| Achromobacter | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) | Soil | nih.gov |
| Arthrobacter | 2-Chloroethyl-N-3-chlorophenylcarbamate (CEPC) | Soil | nih.gov |
| Bacillus | 3-Phenoxybenzoic acid (3-PBA) | Soil | nih.gov |
| Citrobacter | Fenvalerate (B1672596) (a pyrethroid that degrades to 3-PBA) | Factory Sludge | nih.gov |
| Novosphingobium | Carbofuran (B1668357) | Not specified | frontiersin.org |
| Ochrobactrum | Phenmedipham | Not specified | nih.gov |
| Aspergillus | Dimetilan, Fenvalerate | Not specified | who.intnih.gov |
The microbial breakdown of this compound is initiated by specific enzymatic reactions. The primary step in the degradation of carbamates is typically the hydrolysis of the ester or amide bond, a reaction catalyzed by hydrolase enzymes. frontiersin.orgnih.govbohrium.com
Carbamate Hydrolases/Esterases: These enzymes cleave the ester linkage in the carbamate moiety. frontiersin.orgbohrium.com For this compound, this would result in the formation of phenol and 4-aminobenzoic acid (via the unstable N-phenylcarbamic acid). The gene mcd, encoding for carbofuran hydrolase, is one such example that has been extensively studied. nih.gov
Oxidoreductases: Following the initial hydrolysis, further degradation of the aromatic rings often involves oxidoreductases. nih.gov
Dioxygenases: In the degradation of phenoxybenzoic acids, dioxygenase enzymes are crucial for cleaving the diphenyl ether bond. nih.gov
Monooxygenases: These enzymes can hydroxylate the aromatic rings, making them more susceptible to subsequent ring cleavage. frontiersin.orgnih.gov For example, in carbaryl degradation, salicylate-1-hydroxylase converts salicylate (B1505791) to catechol. nih.gov
The degradation can proceed through different routes simultaneously. For instance, carbofuran degradation can occur via hydrolysis of the carbamate linkage or oxidation of the aromatic nucleus. frontiersin.org
The identification of intermediate metabolites is key to elucidating the degradation pathway. Based on the degradation of analogous compounds, the biodegradation of this compound can be expected to produce several key intermediates.
Initial Hydrolysis: The primary metabolites would be Phenol and 4-Aminobenzoic acid . The carbamic acid formed initially is unstable and decomposes to 4-aminobenzoic acid and carbon dioxide. ucanr.edu
Aromatic Ring Cleavage: The resulting aromatic intermediates, phenol and 4-aminobenzoic acid, are then typically hydroxylated to form catechols (e.g., catechol from phenol) or protocatechuic acid . frontiersin.org
Further Degradation: These dihydroxyaromatic compounds are substrates for ring-cleavage dioxygenases, which open the aromatic ring to form aliphatic acids that can then enter central metabolic pathways like the Krebs cycle. frontiersin.orgnih.gov
For example, the degradation of fenvalerate by Citrobacter freundii CD-9 produced ten different metabolites, indicating a complex pathway involving hydrolysis and further breakdown of the aromatic structures. nih.gov Similarly, the degradation of carbofuran can lead to the formation of carbofuran phenol and subsequently other hydroxylated intermediates. frontiersin.orgresearchgate.net
Environmental Persistence and Biotransformation Kinetics
The persistence of a chemical in the environment is often described by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. Carbamate herbicides generally have short to moderate persistence in soil, with half-lives typically ranging from one to four weeks under summer growing conditions. ucanr.edu However, persistence is highly dependent on environmental conditions such as soil type, temperature, moisture, and microbial activity. who.int
Microbial degradation significantly shortens the persistence of carbamates. In non-autoclaved moist soil, the disappearance of thiocarbamate herbicides is much faster than in autoclaved soil, highlighting the crucial role of microorganisms. ucanr.edu The persistence of some organophosphate and carbamate insecticides like diazinon (B1670403) and chlorpyrifos (B1668852) is significantly longer than that of malathion (B1675926) or carbaryl, and it can be prolonged in seawater where microbial degradation is inhibited. nih.gov
Kinetic studies on the degradation of the related compound 3-phenoxybenzoic acid (3-PBA) by specific bacterial strains provide insight into biotransformation rates.
Table of Degradation Kinetics for 3-Phenoxybenzoic Acid (3-PBA)
| Microorganism | Initial Concentration | Degradation Efficiency | Conditions | Reference |
|---|---|---|---|---|
| Bacillus sp. DG-02 | 50 mg/L | 95.6% in 72 h | pH 7.7, 30.9°C | nih.gov |
| Pseudomonas pseudoalcaligenes POB310 | 50 ppm | Complete in 7 days | Soil microcosm | nih.gov |
These studies show that under optimal conditions, microbial degradation of phenoxybenzoic acid structures can be rapid and efficient. The degradation often follows pseudo-first-order kinetics. nih.govfrontiersin.org
Theoretical Modeling of Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its environmental behavior or toxicity. researchgate.net For carbamates, QSAR models have been developed to predict properties like toxicity, which is often related to their degradation and metabolism. nih.gov Such models could be used to estimate the degradation rate constants of this compound based on its molecular descriptors (e.g., electronic properties, steric factors). researchgate.net
While no specific theoretical models for this compound were found, the existing frameworks for carbamates and other organic pollutants demonstrate a robust methodology for estimating its environmental fate in the absence of extensive empirical data.
Future Research Perspectives and Methodological Advancements
Advanced High-Throughput Synthesis and Screening Methodologies
The paradigm of chemical synthesis and biological evaluation is rapidly shifting from traditional, low-throughput methods to highly automated and miniaturized processes. High-throughput synthesis (HTS) and screening are central to this evolution, enabling the rapid generation and assessment of large, chemically diverse compound libraries. nih.gov
Future efforts will likely focus on applying "on-the-fly" synthesis, where compounds are made and screened in situ in a highly automated format, reducing timelines and the environmental footprint of medicinal chemistry. nih.gov Technologies such as acoustic dispensing can be used to synthesize libraries of 4-(Phenoxycarbonylamino)benzoic acid analogues on a nanomole scale in 1536-well plates. nih.govresearchgate.net This approach allows for the exploration of a vast chemical space by systematically varying the substituents on both the phenoxy and benzoic acid moieties of the parent structure.
Once synthesized, these unpurified libraries can be directly subjected to high-throughput screening assays. nih.gov Techniques like differential scanning fluorimetry (DSF) offer a rapid method for identifying potential binders to protein targets. nih.govresearchgate.net This integrated approach of miniaturized synthesis and immediate screening accelerates the early drug discovery process, providing an efficient alternative to classical HTS of historical compound collections. nih.govrsc.org The establishment of fully automated platforms, integrating robotic arms, liquid handlers, and automated incubators and microscopes, can further enhance the speed, reliability, and reproducibility of screening campaigns for new derivatives. youtube.com
| Scaffold | Variation Site 1 (Phenoxy Ring) | Variation Site 2 (Benzoic Acid Ring) | Potential Diversity |
|---|---|---|---|
| This compound | Electron-donating groups (e.g., -CH₃, -OCH₃) | Halogens (e.g., -F, -Cl) | Generation of thousands of unique analogues by combining different building blocks at each site. |
| Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Alkyl groups | ||
| Positional isomers (ortho, meta substitutions) | Additional aromatic rings |
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing compound design by enabling rapid, in silico prediction of molecular properties and activities, thereby reducing the reliance on costly and time-consuming experimental work. nih.govrsc.org These computational tools are applied at every stage of computer-aided drug design, from hit identification to lead optimization, significantly improving success rates. nih.govnih.gov
For this compound, ML models can be trained on existing data to predict a wide range of characteristics for novel derivatives. Quantitative Structure-Activity Relationship (QSAR) models can forecast biological activity, while other algorithms can predict physicochemical properties like solubility, toxicity, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comunisza.edu.my Recent studies have successfully used ML algorithms, including graph neural networks (GNNs), to predict properties of benzoic acid derivatives with high accuracy. acs.orgresearchgate.net This approach can be extended to predict Hammett's constants, which reflect the electron-donating or withdrawing abilities of substituents, guiding the rational design of analogues with specific electronic properties. acs.orgresearchgate.net
Beyond property prediction, generative AI models can be employed for the de novo design of entirely new molecules. mdpi.com These models can explore vast chemical spaces to suggest novel structures based on the this compound scaffold, optimized for desired properties such as high binding affinity to a specific target and favorable pharmacokinetics. springernature.com
| AI/ML Model Type | Application | Predicted Property/Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Biological activity, Target binding affinity |
| Deep Neural Networks (DNN) | Property Prediction | ADME/T profiles, Physicochemical properties (solubility, logP) mdpi.com |
| Graph Neural Networks (GNN) | Structure-Property Relationship | Hammett's constants, Kinetic parameters researchgate.net |
| Generative Adversarial Networks (GANs) | De novo Design | Novel molecular structures with desired property profiles |
Development of Advanced Analytical Techniques for in situ Monitoring
Optimizing the synthesis of this compound requires precise control over reaction parameters. The development of advanced analytical techniques for in situ (in the reaction mixture) monitoring provides real-time data on reaction progress, enabling dynamic control and optimization. This approach, often part of a Process Analytical Technology (PAT) framework, is crucial for improving yield, purity, and consistency.
Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can monitor the concentration of reactants and products in real time by tracking their characteristic vibrational frequencies. For the synthesis of this compound from 4-aminobenzoic acid and phenyl chloroformate, these methods could follow the disappearance of the amine and chloroformate starting materials and the appearance of the amide product.
Furthermore, in situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed mechanistic and kinetic information. Studies on amide bond formation have utilized ¹H NMR to obtain quantitative data on the rate of product formation, allowing for the determination of kinetic parameters like rate constants and activation energies. nih.gov Applying these techniques would provide a deeper understanding of the reaction mechanism and help identify optimal conditions to minimize side reactions and maximize efficiency.
| Technique | Principle | Information Provided | Advantages for Synthesis Monitoring |
|---|---|---|---|
| FTIR/Raman Spectroscopy | Vibrational Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Non-destructive, rapid data acquisition, applicable to solutions and slurries. |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Detailed structural information, reaction kinetics, quantification of species. nih.gov | Provides mechanistic insights, highly specific for different compounds. |
| Process Chromatography (e.g., HPLC) | Separation Science | Quantitative analysis of reaction components, impurity profiling. | High accuracy and precision for concentration measurements. |
Exploration of Novel Reactivity and Functionalization Strategies
Future research will undoubtedly focus on expanding the chemical space around the this compound scaffold through novel functionalization strategies. The goal is to synthesize derivatives with improved biological activity, selectivity, and physicochemical properties. nih.gov Simple chemical modifications of the parent 4-aminobenzoic acid (PABA) have been shown to yield compounds with significant biological activities. researchgate.netnih.gov
Key areas for exploration include:
Core Structure Modification: Systematic derivatization of the benzoic acid and phenoxy rings with diverse functional groups can modulate the molecule's electronic and steric properties. This includes introducing various alkyl and aryl groups, halogens, and hydrogen-bond donors/acceptors.
Alternative Amide Bond Formation: While the reaction of an amine with a chloroformate is a standard method, exploring other modern amide synthesis protocols could offer advantages in terms of yield, substrate scope, or milder reaction conditions. numberanalytics.com This includes using a variety of coupling agents (e.g., HATU, DCC), acid chlorides, or employing catalytic amidation methods. numberanalytics.com
Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents that retain similar biological activity—can lead to compounds with improved pharmacokinetic properties. For instance, the carboxylic acid group could be replaced with a tetrazole or other acidic moieties to enhance metabolic stability or cell permeability.
| Functionalization Site | Modification Example | Potential Impact on Properties |
|---|---|---|
| Phenoxy Ring | Addition of electron-withdrawing groups (e.g., -CF₃) | Modify electronic properties, improve metabolic stability. |
| Benzoic Acid Ring | Introduction of hydrophilic groups (e.g., -OH, -NH₂) | Increase aqueous solubility. |
| Carboxylic Acid Group | Conversion to ester or amide derivatives | Modify polarity, act as a prodrug. |
| Amide Linker | N-alkylation or N-arylation | Alter conformation and hydrogen bonding capacity. |
Sustainable and Circular Chemistry Considerations for Compound Life Cycle
Adopting the principles of green and circular chemistry is essential for the environmentally responsible development of chemical compounds. Future research on this compound should prioritize sustainability throughout its life cycle, from synthesis to end-of-life.
Key strategies include:
Use of Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources, such as biomass, can reduce reliance on fossil fuels. kit.edu For example, phenolic and benzoic acid structures can potentially be derived from lignin, one of the most abundant biopolymers. kit.edu
Green Solvents and Catalysts: The development of synthetic protocols that use environmentally benign solvents (e.g., water, ethanol) and replace stoichiometric reagents with reusable catalysts is a core tenet of green chemistry. rsc.org Research into efficient, metal-free organocatalysts that can be recovered and reused would significantly improve the sustainability of the synthesis. rsc.org
Energy Efficiency: Employing energy-efficient synthesis methods, such as microwave-assisted or flow chemistry reactions, can reduce energy consumption and often shorten reaction times. numberanalytics.com
Circular Design: Designing the synthesis process to minimize waste (high atom economy) and enable the recycling of solvents and catalysts aligns with the principles of a circular economy. This involves developing robust separation and recovery techniques, such as nanofiltration, to isolate the product and reclaim valuable process components. rsc.org
| Green Chemistry Principle | Application Strategy | Example |
|---|---|---|
| Prevention | Optimize reaction for high yield and selectivity to minimize waste. | In situ monitoring to identify and control side reactions. |
| Atom Economy | Design syntheses to maximize the incorporation of all materials into the final product. | Favor addition reactions over substitution reactions where possible. |
| Use of Renewable Feedstocks | Source starting materials from biomass. | Derive phenolic precursors from lignin. kit.edu |
| Catalysis | Use recyclable catalysts instead of stoichiometric reagents. | Develop a reusable organocatalyst for the acylation step. rsc.org |
| Safer Solvents | Replace hazardous organic solvents with greener alternatives. | Perform synthesis in ethanol (B145695) or water-based systems. rsc.org |
Q & A
Q. What are the optimal synthetic routes for 4-(Phenoxycarbonylamino)benzoic acid, and how can reaction conditions be systematically optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as phenoxycarbonylamine derivatives. Key steps include:
- Acid chloride formation : Reacting 4-phenoxybenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acid chloride .
- Coupling reactions : Introducing amino or carbamoyl groups via nucleophilic acyl substitution under controlled pH and temperature .
- Optimization : High-throughput screening of catalysts (e.g., DMAP) and solvents (e.g., DMF, THF) to maximize yield. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key markers include aromatic protons (δ 7.2–8.1 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .
- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups confirm functional groups .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can solubility and stability profiles of this compound be evaluated for experimental applications?
- Solubility screening : Use gravimetric or UV-Vis methods in solvents like DMSO, methanol, or aqueous buffers at varying pH (e.g., 4–9) .
- Stability studies : Accelerated degradation tests under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines). HPLC monitors decomposition products .
Advanced Research Questions
Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?
- SHELX suite : SHELXL refines small-molecule structures using high-resolution X-ray data. SHELXD/SHELXE assist in experimental phasing for polymorphic forms .
- WinGX/ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, critical for identifying disordered moieties .
- SIR97 : Direct methods for solving phase problems in twinned crystals or low-symmetry space groups .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Critical evaluation : Compare experimental conditions (temperature, solvent purity) from independent studies. For example, discrepancies in cyclohexane solubility may arise from trace water content .
- Validation : Replicate experiments with standardized solvents and controlled humidity. Use DSC to detect solvatomorphism (e.g., hydrate vs. anhydrous forms) .
Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes)?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry for enzyme-inhibitor complexes .
- Molecular docking : Use software like AutoDock Vina to predict binding modes. Validate with mutagenesis studies on active-site residues .
- SPR biosensing : Measures real-time interaction kinetics (kon/koff) for receptor-ligand pairs .
Q. How can polymorphism in this compound impact its physicochemical properties, and how is this characterized?
- Techniques :
- PXRD : Distinguishes crystalline forms via unique diffraction patterns .
- DSC/TGA : Identifies thermal transitions (melting points, decomposition) associated with polymorphic stability .
- Impact : Polymorphs may differ in solubility (e.g., metastable forms with higher bioavailability) or mechanical properties (tableting behavior) .
Q. What computational strategies are recommended for modeling the electronic properties of this compound derivatives?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity .
- MD simulations : Study solvation dynamics in explicit solvent models (e.g., water, ethanol) to correlate with experimental solubility .
- QSPR models : Relate structural descriptors (logP, polar surface area) to bioactivity for lead optimization .
Methodological Tables
Q. Table 1. Key Spectral Markers for Structural Confirmation
| Technique | Key Signals | Functional Group Identified | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2–8.1 (multiplet) | Aromatic protons | |
| ¹³C NMR | δ 155–160 (carbonyl) | Carbamate/amide | |
| IR | ~1700 cm⁻¹ (C=O stretch) | Carbonyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
